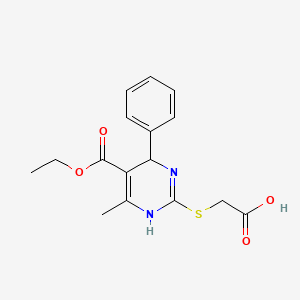

2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid

Description

Properties

IUPAC Name |

2-[(5-ethoxycarbonyl-6-methyl-4-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-3-22-15(21)13-10(2)17-16(23-9-12(19)20)18-14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXSYPRIZYBGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with benzaldehyde and thiourea under acidic conditions to form the pyrimidine ring This intermediate is then reacted with ethyl bromoacetate to introduce the ethoxycarbonyl group at position 5

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, thiol reagents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds similar to 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid have demonstrated antimicrobial effects against various pathogens. For example, studies on related pyrimidine derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 256 µg/mL .

- Antioxidant Activity : Pyrimidine derivatives are also noted for their antioxidant properties. Research indicates that similar compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

- Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Compounds with similar structures have been shown to selectively induce apoptosis in cancer cells while sparing normal cells.

Synthetic Pathways

The synthesis of 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step reactions starting from simpler pyrimidine precursors. The Gewald reaction is one such method that allows for the formation of thioether derivatives through the reaction of activated nitriles with sulfur-containing compounds in the presence of a base .

Case Studies

Several studies have evaluated the applications of pyrimidine derivatives in drug development:

- Antimicrobial Evaluation : A study conducted on various thio-pyrimidine derivatives showed promising results in terms of antimicrobial efficacy, indicating that modifications to the thio group can enhance activity against resistant strains .

- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on human cancer cell lines demonstrated that certain structural modifications in pyrimidines could lead to increased selectivity and potency against tumor cells.

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that compounds similar to 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid could inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pyrimidine ring and sulfanyl group play crucial roles in its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The dihydropyrimidinone scaffold is highly versatile, with substituent variations influencing physicochemical and biological properties. Below is a comparative analysis:

*Estimated based on substituent contributions.

Key Observations:

- Position 5 Modifications: The ethoxycarbonyl group in the target compound may enhance metabolic stability compared to cyano (6b) or sulfonyl (Hit15) groups, which are more polar or reactive .

- Position 6 Aryl Groups: The phenyl group in the target compound likely increases lipophilicity vs.

- Biological Activity : While 6b inhibits aldose reductase (relevant for diabetic complications), Hit15’s anti-inflammatory action highlights the scaffold’s versatility. The target compound’s ethoxycarbonyl group may favor interactions with hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Data

- Melting Points: Analogues like 6b exhibit high melting points (228–230°C), attributed to hydrogen bonding from the carboxylic acid and cyano groups . The target compound’s melting point is expected to be similar due to structural rigidity.

- NMR Signatures : In 6b, the methyl group (δ 2.39 ppm) and aromatic protons (δ 7.36–7.87 ppm) are distinct. The target compound’s ethoxycarbonyl group would show characteristic quartets (δ ~4.1–4.3 ppm for OCH₂CH₃) and a carbonyl signal (δ ~165 ppm in ¹³C NMR) .

Biological Activity

The compound 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a derivative of dihydropyrimidine and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.39 g/mol. The structure features a dihydropyrimidine core linked to a thioacetic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial , anti-inflammatory , and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have shown effectiveness against various bacterial strains. A study demonstrated that certain dihydropyrimidine derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been linked to its ability to inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response. Inhibitors targeting mPGES-1 can reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation. Studies have shown that related compounds can achieve low micromolar IC50 values against mPGES-1, indicating promising anti-inflammatory activity .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that certain dihydropyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compounds similar to 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid have been shown to cause G0/G1 phase arrest and increase subG0/G1 fractions in treated cells, indicating potential for use in cancer therapy .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Di Micco et al., 2018 | Identified mPGES-1 inhibitors with low micromolar activity; potential for reducing inflammation-related disorders. |

| PMC8144515 | Demonstrated that related compounds induce apoptosis in A549 lung cancer cells; significant cell cycle arrest observed. |

| TCI Chemicals | Reported antimicrobial activity for similar dihydropyrimidine derivatives against various pathogens. |

The biological activities of 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid are likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : By inhibiting mPGES-1, the compound reduces PGE2 synthesis, which is crucial in inflammatory processes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

- Disruption of Bacterial Cell Function : The structural components may interfere with bacterial cell wall synthesis or function.

Q & A

Q. Critical Parameters :

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are optimal for solubility and reaction efficiency .

- Temperature : Maintain 60–80°C during cyclization to ensure high yields (>75%) .

Basic: Which analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity analysis; pharmacopeial standards recommend ≥95% purity for research-grade compounds .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, ethoxycarbonyl at δ 4.2–4.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 363.12) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

Methodology :

- pH Control : Use buffered conditions (pH 7.5) during thioether formation to minimize disulfide byproducts .

- Catalysts : Introduce K₂CO₃ or triethylamine to enhance nucleophilic substitution efficiency .

- Solvent Screening : Compare DCM (non-polar) vs. DMF (polar aprotic) to balance reactivity and solubility (DMF typically increases yields by 15–20%) .

Q. Table 1: Optimization Trials

| Parameter | Condition A (DCM) | Condition B (DMF) |

|---|---|---|

| Yield (%) | 68 | 85 |

| Byproducts (%) | 12 | 5 |

| Reaction Time (h) | 6 | 4 |

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

Contradiction Analysis Framework :

Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ values may vary due to differential membrane permeability).

Structural Analogues : Evaluate bioactivity trends in analogues (e.g., replacing the phenyl group with chlorophenyl alters potency by 30–40%) .

Dose-Response Validation : Reproduce studies using standardized dosing (e.g., 0.1–100 μM range) and statistical models (e.g., ANOVA with p<0.05) .

Key Consideration : Environmental factors (e.g., dissolved oxygen in cell media) can skew results; use controlled incubators with 5% CO₂ .

Advanced: What methodologies assess the compound’s stability under physiological or environmental conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC. Ethoxycarbonyl groups are prone to hydrolysis, requiring stabilization via co-solvents (e.g., 10% PEG-400) .

- Photodegradation : Expose to UV light (254 nm) for 48h; quantify degradation products using LC-MS.

- Environmental Fate : Apply OECD Guideline 307 to study soil adsorption; log Kow values >3 indicate high bioaccumulation potential .

Advanced: How can computational models predict structure-activity relationships (SAR) for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase). Focus on the thioacetate moiety’s hydrogen-bonding interactions .

- QSAR Models : Train models with descriptors like polar surface area (PSA) and LogP. A PSA <90 Ų correlates with improved membrane permeability .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the dihydropyrimidinone ring .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal and photolytic degradation.

- Humidity : Use desiccants (silica gel) to maintain <10% relative humidity; the compound is hygroscopic .

- Solubility : Prepare stock solutions in DMSO (10 mM) and store at –80°C for ≤6 months .

Advanced: How to design a study evaluating synergistic effects with known therapeutic agents?

Answer:

Experimental Design :

- Combination Index (CI) : Use the Chou-Talalay method with fixed molar ratios (1:1, 1:2, 2:1) across multiple cell lines. CI <1 indicates synergy .

- In Vivo Validation : Administer in a xenograft model (e.g., BALB/c mice) with co-treatment of cisplatin; measure tumor volume reduction and toxicity markers (ALT/AST levels) .

Q. Table 2: Synergy Screening Example

| Drug Combination | CI Value | Efficacy Improvement |

|---|---|---|

| Compound + Cisplatin | 0.6 | 2.5-fold |

| Compound + Doxorubicin | 0.9 | 1.8-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.